molecular formula C7H7NO4 B180549 2-Methoxy-6-nitrophenol CAS No. 15969-08-1

2-Methoxy-6-nitrophenol

Cat. No. B180549
CAS RN: 15969-08-1
M. Wt: 169.13 g/mol
InChI Key: WRXFJKBQZVRPHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Methoxy-6-nitrophenol involves various methods and starting materials. For instance, a dinuclear complex with 2-[(4-methylphenylimino)methyl]-6-methoxyphenol ligands was synthesized using a traditional method and characterized by spectroscopic techniques and X-ray diffraction . Another study reported the synthesis of 2-methoxy-6-(5-H/methyl/chloro/nitro-1H-benzimidazol

Scientific Research Applications

  • Atmospheric Chemistry : 2-Methoxy-6-nitrophenol is formed as an oxidation product of guaiacol (2-methoxyphenol) in the atmosphere. This compound is generated from the pyrolysis of wood lignin and its reaction with hydroxyl radicals. This process contributes to secondary organic aerosol formation, a significant aspect of air pollution and atmospheric chemistry (Lauraguais et al., 2014).

  • Organic Synthesis : Various methods have been developed for synthesizing 2-Methoxy-6-nitrophenol-related compounds. For instance, 6-Methoxy-2-benzoxazolinone, a derivative, has been synthesized through improved procedures, highlighting the compound's relevance in organic synthesis (Richey et al., 1975).

  • Environmental Science : Studies have shown that nitrophenols, including 2-Methoxy-6-nitrophenol, are important environmental pollutants. Their toxicity and degradation in anaerobic systems have been explored, demonstrating their impact on ecosystems and the importance of understanding their environmental behavior (Uberoi & Bhattacharya, 1997).

  • Analytical Chemistry : 2-Methoxy-6-nitrophenol has been used in the development of novel fluorescent colorimetric Schiff base chemosensors for the selective and sensitive detection of Al3+ ions. This application is crucial in environmental monitoring and analytical chemistry (Manna, Chowdhury, & Patra, 2020).

  • Optical Properties : The linear and nonlinear optical properties of 2-Methoxy-6-nitrophenol have been investigated, revealing its potential in photonics and materials science. Such studies are critical for developing new materials with specific optical characteristics (Nagasawa et al., 1993).

Safety And Hazards

2-Methoxy-6-nitrophenol is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

2-methoxy-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXFJKBQZVRPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449158
Record name 2-Methoxy-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-nitrophenol

CAS RN

15969-08-1
Record name 6-Nitroguaiacol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015969081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-6-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-NITROGUAIACOL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred mixture of 50 ml of water, 150 ml of ether and 15.0 g of 2-methoxyphenol was added dropwise 12.7 ml of 61% nitric acid, and the mixture was stirred at room temperature for 15 minutes. The ether layer was separated from the aqueous layer and dried over anhydrous sodium sulfate. After the drying agent was filtered off, the solvent was distilled off under reduced pressure. The residue was purified by silica-gel column-chromatography using Wakogel® C-200 [eluent: chloroform-n-hexane (1:1)] to give 4.72 g of 2-methoxy-6-nitrophenol.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
Y El Ghallab, S Derfoufi, EM Ketatni… - Acta Crystallographica …, 2020 - scripts.iucr.org
… 8 [link] ) illustrates several bands characteristic of 4-allyl-2-methoxy-6-nitrophenol. The absorption band at 3235 cm −1 was assigned to the O—H stretching vibration. The bands located …
Number of citations: 7 scripts.iucr.org
IM Sudarma, M Ulfa, S Sarkono - Indonesian Journal of Chemistry, 2009 - journal.ugm.ac.id
… yield of 4-Allyl-2methoxy-6-nitrophenol (3) (Figure 3). Nitrification of eugenol (1) was a substitution reaction and theoretically would produce 4-Allyl-2methoxy-6-nitrophenol (2) due to …
Number of citations: 14 journal.ugm.ac.id
MS Miranda, VMF Morais, MAR Matos - The Journal of Chemical …, 2004 - Elsevier
… In the isomer 2-methoxy-6-nitrophenol only the methoxyl group adopts a non-planar … In 2-methoxy-6-nitrophenol the O–H bond adopts a cis conformation relative to the nitro group which …
Number of citations: 24 www.sciencedirect.com
B Thorat, M Mandewale, S Shelke, P Kamat… - J Chem Pharm …, 2012 - researchgate.net
… ]methyl}-2-methoxy-6-nitrophenol [4a-g]. The final compounds 4-{(E)-[(4-aryl)imine]methyl}2-methoxy-6-nitrophenol [4a-g] along with starting impurities are subjected to HPLC analysis. …
Number of citations: 31 www.researchgate.net
BR Thorat, R Jadhav, M Mustapha, S Lele… - Journal of Chemical …, 2012 - academia.edu
… -[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol (4a-g). The final compounds 4-{(E)-[(4-aryl)imine]methyl}2-methoxy-6-nitrophenol (4a-g) and are further subjected to fluorescence study. …
Number of citations: 17 www.academia.edu
M Niwa, H Noda, H Kobayashi, S Yamamura - Chemistry Letters, 1980 - journal.csj.jp
… In the case of 4-allyl-2-methoxy-6-nitrophenol, however, the ally] group was attacked by the reagent to give three … We further examined the oxidation of 4-allyl-2-methoxy-6-nitrophenol …
Number of citations: 5 www.journal.csj.jp
K Singh, B Kumari, A Sharma - Rasayan Journal of Chemistry, 2021 - rasayanjournal.co.in
… Complexes of NiII, CuII, ZnII and CdII metal ions with a novel Schiff base ligand 4-(((3-ethyl-5-mercapto-4H-1,2,4triazol-4-yl)imino)methyl)-2-methoxy-6-nitrophenol (HTNP) were …
Number of citations: 6 rasayanjournal.co.in
T Afandi, B Purwono, W Haryadi - Key Engineering Materials, 2020 - Trans Tech Publ
… By substituting the H with NO2 group forming 4-(1H-Benzimidazole-2-yl)-2-methoxy-6nitrophenol (S2), the properties of sensor S1 has been changed. It leads the fluorometric to …
Number of citations: 3 www.scientific.net
HP Orenha, T dos Santos, VE Murie, DT Carvalho… - 2019 - proceedings.science
… Defining eugenol as the starting material, its nitration led to the formation of 4-allyl-2-methoxy-6-nitrophenol in 71% yield, which was then used to obtain 4-allyl-2-amino-6-…
Number of citations: 0 proceedings.science
H Carrasco A, L Espinoza C, V Cardile… - Journal of the Brazilian …, 2008 - SciELO Brasil
… 4-Allyl-2- methoxy-6-nitrophenol: In the pages S2-S4 we indicated the 1D & 2D NMR, HRMS, and IR spectra. IR spectra were recorded as thin film or KBr pellets in a Nicolet Impact 420 …
Number of citations: 97 www.scielo.br

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